

An In-Depth Technical Guide to 2-Bromo-4-methylbenzenesulfonyl Chloride

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Compound of Interest

Compound Name:	2-bromo-4-methylbenzenesulfonyl chloride
CAS No.:	89794-06-9
Cat. No.:	B1339645

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For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-methylbenzenesulfonyl chloride stands as a pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern on the benzene ring offers a versatile scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide, intended for the discerning researcher, provides a comprehensive overview of the physical properties, synthesis, and reactivity of this compound, moving beyond a simple recitation of data to offer insights into its practical application and the chemical principles that govern its behavior.

Section 1: Core Molecular Attributes and Physical Properties

2-Bromo-4-methylbenzenesulfonyl chloride, with the CAS number 89794-06-9, is a halogenated aromatic sulfonyl chloride. The strategic placement of a bromine atom ortho to the

sulfonyl chloride group and a methyl group in the para position significantly influences its reactivity and physical characteristics.

Structural and General Properties

A clear understanding of the fundamental properties of **2-bromo-4-methylbenzenesulfonyl chloride** is the foundation for its effective use in synthesis. The table below summarizes these key attributes.

Property	Value	Source(s)
IUPAC Name	2-bromo-4-methylbenzenesulfonyl chloride	[1]
CAS Number	89794-06-9	[1][2]
Molecular Formula	C ₇ H ₆ BrClO ₂ S	[2]
Molecular Weight	269.54 g/mol	[2]
Physical Form	Beige solid	[1]
Melting Point	80 °C	[2][3]

Note: It is crucial to distinguish this compound from its isomer, 4-bromo-2-methylbenzenesulfonyl chloride (CAS Number: 139937-37-4), which exhibits different physical properties, including a melting point in the range of 62-66 °C.[4]

Predicted Physicochemical Data

While experimentally determined data for all physical properties are not extensively published, computational predictions provide valuable estimates for reaction planning and process development.

Property	Predicted Value	Source(s)
Boiling Point	323.5 ± 35.0 °C at 760 mmHg	[2][3]
Density	1.700 ± 0.06 g/cm ³	[2][3]

The high predicted boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups. The density suggests that it will sink in water and many common organic solvents.

Solubility Profile

Based on the behavior of analogous sulfonyl chlorides, **2-bromo-4-methylbenzenesulfonyl chloride** is expected to be soluble in a range of aprotic organic solvents. It is important to note that this compound is reactive towards protic solvents.

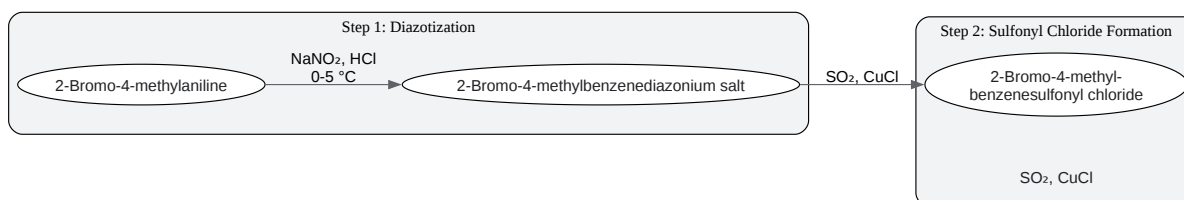
Solvent Class	Expected Solubility	Rationale
Aprotic Polar Solvents (e.g., THF, Ethyl Acetate, Acetone)	Soluble	Favorable dipole-dipole interactions.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	Soluble	"Like dissolves like" principle.
Aromatic Hydrocarbons (e.g., Toluene)	Moderately Soluble	Can be used for recrystallization.
Protic Solvents (e.g., Water, Alcohols)	Reactive	The sulfonyl chloride moiety is susceptible to nucleophilic attack by these solvents, leading to hydrolysis or alcoholysis.
Apolar Solvents (e.g., Hexanes)	Low Solubility	Can be used as an anti-solvent for precipitation.

Section 2: Synthesis and Purification

The synthesis of **2-bromo-4-methylbenzenesulfonyl chloride** is most commonly achieved through a Sandmeyer-type reaction starting from the corresponding aniline, or via direct chlorosulfonation of the appropriate substituted benzene.

Synthetic Pathway from 2-Bromo-4-methylaniline

A robust and widely applicable method for the synthesis of arylsulfonyl chlorides involves the diazotization of an arylamine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[4][5] This approach offers good regiochemical control, as the starting aniline defines the substitution pattern of the final product.



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Synthetic route from 2-bromo-4-methylaniline.

Experimental Protocol: A Representative Procedure

- **Diazotization:** 2-Bromo-4-methylaniline is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid.[5]
- **Sulfonyl Chloride Formation:** A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The freshly prepared diazonium salt solution is then added portion-wise to this mixture, and the reaction is allowed to proceed, often with the evolution of nitrogen gas.
- **Work-up and Isolation:** Upon completion, the reaction mixture is typically poured into ice-water, leading to the precipitation of the crude sulfonyl chloride. The solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and acids.

Purification by Recrystallization

For obtaining high-purity **2-bromo-4-methylbenzenesulfonyl chloride** suitable for demanding applications such as drug synthesis, recrystallization is the preferred method of purification.

Protocol for Recrystallization

- **Solvent Selection:** A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixed solvent system, such as toluene/hexanes or ethyl acetate/hexanes, often provides the best results.
- **Dissolution:** The crude solid is dissolved in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).
- **Decolorization (Optional):** If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by a hot filtration to remove the charcoal.
- **Crystallization:** The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation:** The purified crystals are collected by vacuum filtration, washed with a small amount of the cold, less polar solvent (e.g., hexanes), and dried under vacuum.

Section 3: Spectroscopic Characterization

While a comprehensive, publicly available spectral library for **2-bromo-4-methylbenzenesulfonyl chloride** is not readily accessible, its expected spectroscopic features can be predicted based on the analysis of its functional groups and substitution pattern.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the different electronic environments of the three aromatic protons. The methyl group should appear as a singlet, typically in the range of 2.3-2.5 ppm.
- **¹³C NMR:** The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached

substituents, with the carbon atom bonded to the sulfonyl chloride group being the most downfield.

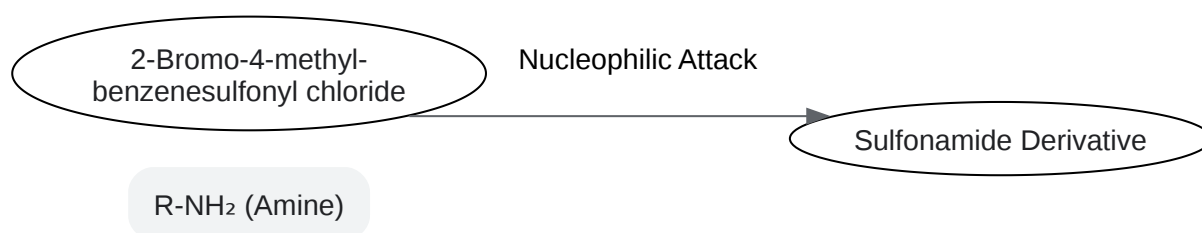
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Two strong bands are expected, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of $1370\text{-}1390\text{ cm}^{-1}$ and $1170\text{-}1190\text{ cm}^{-1}$, respectively.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (269.54 g/mol). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio) and one chlorine atom (^{35}Cl and ^{37}Cl in approximately a 3:1 ratio).

Section 4: Reactivity and Applications in Drug Development

The synthetic utility of **2-bromo-4-methylbenzenesulfonyl chloride** lies in the high reactivity of the sulfonyl chloride functional group and the potential for further functionalization at the bromine-substituted position.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl chloride is a potent electrophile and readily reacts with a wide range of nucleophiles to form sulfonamides, sulfonates, and other derivatives. This reaction is the cornerstone of its application in medicinal chemistry.[6]



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General reaction with an amine nucleophile.

The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[7][8] The introduction of the 2-bromo-4-methylbenzenesulfonyl moiety can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring provides a handle for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, greatly expanding the chemical space accessible from this building block.

Significance in Medicinal Chemistry

The combination of a reactive sulfonyl chloride and a modifiable bromo-substituent makes **2-bromo-4-methylbenzenesulfonyl chloride** a valuable scaffold in drug discovery for:

- **Lead Optimization:** Rapidly generating libraries of sulfonamide derivatives to explore structure-activity relationships.
- **Fragment-Based Drug Design:** Serving as a reactive fragment for linking to other molecular components.
- **Fine-Tuning Physicochemical Properties:** The bromo- and methyl-substituents can be used to adjust properties such as lipophilicity and metabolic stability.[8]

Section 5: Safety and Handling

2-Bromo-4-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1][9]

- **Hazards:** Causes severe skin burns and eye damage. Harmful if swallowed.[1]
- **Handling:** Should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-4-methylbenzenesulfonyl chloride is a chemical reagent of significant value to the synthetic and medicinal chemist. A thorough understanding of its physical properties, synthetic routes, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. Its bifunctional nature allows for the creation of diverse and complex molecules, solidifying its role as a key building block in the ongoing quest for new and improved therapeutic agents.

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